molecular formula C16H15N8O16P2- B1203314 2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate CAS No. 77450-67-0

2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate

Cat. No. B1203314
CAS RN: 77450-67-0
M. Wt: 637.3 g/mol
InChI Key: WYOHYTDXVJMKHS-LKSVHCESSA-M
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Description

2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate, also known as TNP-ADP, is an ATP analogue . It has been used to study nucleotide site stoichiometry and interactions in various biological systems . It is known to be a competitive inhibitor of photophosphorylation of ADP .


Synthesis Analysis

The ATP analogue TNP-ATP was first synthesized by Hiratsuka and Uchida . It is useful due to its ease of synthesis and incorporation of 32P into the y position .


Molecular Structure Analysis

TNP-ATP undergoes a specific change in its absorption spectrum in the visible region upon binding to ATPase . The adenine moiety is inserted between the side chains of Lys65, Phe174, and Ile215 and provides H-bonding with Thr172 backbone and side chain atoms .


Physical And Chemical Properties Analysis

Free TNP-ATP in aqueous solution yields a weak fluorescence signal which is slightly increased upon binding of the analogue to ATPase . A pronounced fluorescence enhancement and a spectral change are observed when ATP is added in concentrations permitting partial occupancy of the specific sites by TNP-ATP .

Scientific Research Applications

  • Fluorescence Properties in Binding Studies : This compound exhibits unique fluorescence properties, useful in studying binding to proteins like heavy meromyosin ATPase. It has been found that the fluorescence intensity of this compound decreases with increasing solvent polarity, suggesting its application in understanding hydrophobic interactions in proteins (Hiratsuka, 1976).

  • Understanding Enzyme Interactions : It has been used to study the interactions of nucleotides with Escherichia coli replicative helicase DnaB protein. The compound's binding to the protein results in quenching of the protein fluorescence, providing insights into the enzyme's nucleotide binding sites and the nature of their interactions (Bujalowski & Klonowska, 1993).

  • Synthesis of Phosphorylating Agents : This compound has been involved in the synthesis of phosphorylating agents, like 2′,3′-cyclic Coenzyme A. Such applications are significant in biochemical research, particularly in understanding and manipulating metabolic pathways (Taguchi et al., 1976).

  • Probe for Binding Site Studies : The compound has also been used as a probe to study the binding sites of enzymes, such as heavy meromyosin ATPase. It provides information about the molecular interactions and conformational changes in the enzyme upon ligand binding (Hiratsuka, 1975).

  • Role in Mechanosensory Transduction : Research has explored its role in mechanosensory transduction in the rat colorectum, indicating its potential use in studying neurological and sensory processes (Wynn et al., 2003).

  • Affinity Labeling Reagent for Enzyme Studies : It has been used as an affinity labeling reagent for enzymes like phenol-sulfotransferase. This application is crucial for understanding enzyme mechanisms and designing inhibitors (Borchardt et al., 1978).

  • Chemosensors for ATP Determination : It has been utilized in creating selective chemosensors for ATP determination, showcasing its application in analytical chemistry and biosensor technology (Huynh et al., 2013).

properties

IUPAC Name

[[(4R,6R)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O16P2/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(37-15)3-36-42(34,35)40-41(31,32)33)38-16(39-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H2,17,18,19)(H2,31,32,33)/p-1/t7-,8?,11?,12?,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOHYTDXVJMKHS-LKSVHCESSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C2(C1[N+](=O)[O-])OC3[C@H](O[C@H](C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N8O16P2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate

CAS RN

77450-67-0
Record name 2',3' O-(2,4,6-trinitrophenyl)adenosine 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077450670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
R WAGNER, G PONSE… - European journal of …, 1986 - Wiley Online Library
The effect of 2′(3′)‐O‐(2,4,6‐trinitrophenyl)‐adenosine 5′‐diphosphate (TNP‐ADP) on photophosphorylation and on the proton conductivity of the thylakoid membrane has been …
Number of citations: 17 febs.onlinelibrary.wiley.com
K Rattanapornsompong, C Sirithanakorn… - Archives of Biochemistry …, 2021 - Elsevier
A previous study showed that 2′-3′-O-(2,4,6-trinitrophenyl) adenosine 5′-triphosphate (TNP-ATP) was a weak allosteric activator of Rhizobium etli pyruvate carboxylase (RePC) in …
Number of citations: 2 www.sciencedirect.com
DG Ward, JD Cavieres - Journal of Biological Chemistry, 1998 - ASBMB
The Na,K-ATPase activity of the sodium pump exhibits apparent multisite kinetics toward ATP, a feature that is inherent to the minimal enzyme unit, the αβ protomer. We have argued …
Number of citations: 28 www.jbc.org
DG Ward, JD Cavieres - Journal of Biological Chemistry, 1996 - ASBMB
The overall reaction of well-defined solubilized protomers of Na,K-ATPase (one α plus one β subunit) retains the dual ATP dependence observed with the membrane-bound enzyme, …
Number of citations: 49 www.jbc.org
CJ Lewis, A Surprenant, RJ Evans - British journal of pharmacology, 1998 - ncbi.nlm.nih.gov
2',3'-O-(2,4,6- trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) ą a nanomolar a nity antagonist at rat mesenteric artery P Page 1 2',3'-O-(2,4,6- trinitrophenyl) adenosine 5'-…
Number of citations: 99 www.ncbi.nlm.nih.gov
V Espinosa, AM Kettlun, A Zanocco, E Cardemil… - Phytochemistry, 2000 - Elsevier
Chemical modification of potato apyrase suggests that tryptophan residues are close to the nucleotide binding site. K d values (± Ca 2+ ) for the complexes of apyrase with the non-…
Number of citations: 9 www.sciencedirect.com
V Espinosaa, AM Kettluna, A Zanoccob… - …, 2000 - academia.edu
Chemical modification of potato apyrase suggests that tryptophan residues are close to the nucleotide binding site. Kd values (2 Ca2+) for the complexes of apyrase with the non-…
Number of citations: 0 www.academia.edu
DG Ward, JD Cavieres - Journal of Biological Chemistry, 1998 - ASBMB
ATP and its analogues act on the minimal functional unit of Na,K-ATPase, the αβ protomer, with high and low affinity effects. Fluorescein isothiocyanate (FITC) irreversibly blocks the …
Number of citations: 30 www.jbc.org
N Mehyar, RB Honzatko - Human brain hexokinase …, 2011 - search.proquest.com
Fluorescent nucleotide analogue 2′, 3′-O-(2, 4, 6-trinitrophenyl) adenosine 5′-diphosphate (TNP-ADP) binds with high affinity to the active site of HKI. Nucleotides displace TNP-…
Number of citations: 3 search.proquest.com
NR Hayashi, Y Igarashi - Biochemical and biophysical research …, 2002 - Elsevier
CbbQ is encoded by the gene located downstream of ribulose 1,5-bisphosphate carboxylase/oxygenase genes (cbbLS) in the thermophilic hydrogen-oxidizing bacterium, …
Number of citations: 12 www.sciencedirect.com

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